Perfluoropent-2-ene

Beschreibung

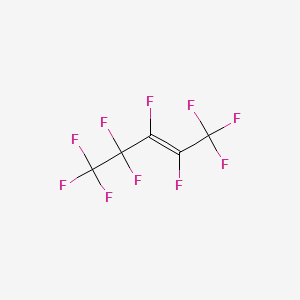

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,3,4,4,5,5,5-decafluoropent-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQLAKDFBLCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072604 | |

| Record name | Perfluoro-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72804-49-0 | |

| Record name | 1,1,1,2,3,4,4,5,5,5-Decafluoro-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72804-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Perfluoropent 2 Ene

Isomerization-Based Synthetic Approaches

Isomerization serves as a primary route for synthesizing perfluoropent-2-ene, starting from its positional isomers. This transformation can be induced through both catalytic and photochemical means.

Catalytic Isomerization from Positional Isomers (e.g., Perfluoropent-1-ene)

The isomerization of terminal perfluoroolefins like perfluoropent-1-ene (B1607256) to the more thermodynamically stable internal isomers is a well-established method. fluorine1.ru This process is often facilitated by powerful Lewis acids or fluoride (B91410) ion catalysts.

Antimony pentafluoride (SbF₅) is a highly effective catalyst for the isomerization of perfluoroalkenes. fluorine1.rufluorine1.ru When terminal perfluoroolefins, such as perfluoropent-1-ene, are treated with catalytic amounts of SbF₅, they smoothly isomerize to the corresponding trans-2-olefins. fluorine1.rufluorine1.ru This reaction typically proceeds with high yields, in the range of 80-85%. fluorine1.rufluorine1.ru

The mechanism involves the generation of a carbocation intermediate. fluorine1.ru SbF₅, a strong Lewis acid, abstracts a fluoride ion from the perfluoroalkene, leading to the formation of a carbocation. This intermediate then undergoes rearrangement to a more stable configuration, followed by the return of a fluoride ion to form the internal alkene. The isomerization is stereoselective, predominantly yielding the trans-isomer. fluorine1.ru

It is noted that while SbF₅ is a potent catalyst, its high reactivity can sometimes lead to undesired side reactions or decomposition, which may result in lower or inconsistent yields. mdpi.com

Aluminum halide fluoride (AlClₓFᵧ) systems also serve as effective catalysts for the isomerization of perfluoroolefins. fluorine1.ru These catalysts can be generated in situ, for instance, by the reaction of aluminum trichloride (B1173362) (AlCl₃) with a chlorofluorocarbon. thieme-connect.de The catalytic activity of AlClₓFᵧ in these isomerization reactions is influenced by the reaction time. fluorine1.ru For example, the isomerization of perfluorohept-1-ene using an AlClₓFᵧ catalyst yields a mixture of perfluorohept-2-ene (B1143323) and perfluorohept-3-ene, with the ratio of the products changing over time. fluorine1.ru

The mechanism is believed to be similar to that of SbF₅ catalysis, involving the formation of a carbocation intermediate that facilitates the migration of the double bond.

Antimony Pentafluoride (SbF₅) Catalysis Mechanisms

Photochemical Isomerization Routes and Product Distribution

Photochemical isomerization represents an alternative pathway for the interconversion of perfluoroalkene isomers. rsc.orgoit.edu This method involves the use of light to excite the molecule, leading to a temporary unpairing of the pi-bond electrons and allowing for rotation around the carbon-carbon single bond. oit.edu This rotation enables the conversion between cis and trans isomers or the migration of the double bond.

The product distribution in photochemical isomerizations can be influenced by factors such as the wavelength of light used, the presence of photosensitizers, and the reaction time. rsc.orgmdpi.com In some cases, photochemical methods can achieve isomer distributions that are not accessible through thermal or catalytic methods. The process is often reversible, and a photostationary state is typically reached where the rates of forward and reverse isomerization are equal.

Precursor-Derived Synthesis Strategies

This compound can also be synthesized from other fluorinated precursors through various chemical transformations.

Generation from Perfluoropenta-1,2-diene Transformations

Perfluoropenta-1,2-diene serves as a precursor for the synthesis of this compound. researchgate.netrsc.org This allene (B1206475) can be obtained through the dehydrohalogenation of compounds like 2H,2H-3-chloro-octafluoro-1-iodopentane or 2H-3-chloro-octafluoropent-1-ene using strong bases. rsc.org

The transformation of perfluoropenta-1,2-diene can occur under different conditions. For instance, photochemical hydrobromination of perfluoropenta-1,2-diene can lead to the formation of 1H-2-bromo-octafluoropent-2-ene, a derivative of this compound. researchgate.net Additionally, perfluoropenta-1,2-diene has been observed to react with cesium fluoride in formamide (B127407) to yield perfluoropent-2-yne, which could potentially be a precursor for this compound through controlled reduction. researchgate.net

Novel Approaches in this compound Synthesis

Recent advancements in synthetic methodologies have focused on improving efficiency, selectivity, and reaction conditions for the production of perfluoroalkenes, including this compound. Novel approaches often aim to overcome the challenges associated with traditional methods, such as harsh reaction conditions and the formation of isomeric mixtures. A significant area of development is the catalytic isomerization of terminal perfluoroalkenes to their more thermodynamically stable internal isomers.

One of the prominent novel methods for synthesizing this compound involves the catalytic isomerization of perfluoropent-1-ene. fluorine1.rufluorine1.ru This approach is advantageous as terminal perfluoroolefins can be isomerized into the corresponding internal trans-fluoroolefins with high yields and stereoselectivity. fluorine1.rufluorine1.ru

Key findings in this area include the use of Lewis acid catalysts such as Antimony(V) fluoride (SbF₅) and Aluminum chlorofluorides (AlClₓFᵧ). fluorine1.rufluorine1.ru Under the influence of catalytic amounts of SbF₅, terminal perfluoroalkenes like perfluoropent-1-ene undergo smooth isomerization to yield trans-perfluoropent-2-ene. fluorine1.rufluorine1.ru The reaction proceeds through the formation of a carbocation intermediate, facilitating the migration of the double bond. fluorine1.ru This method is highly stereoselective, almost exclusively producing the trans-isomer with yields reported to be around 80-85%. fluorine1.ru

The isomerization can also be achieved using other catalysts, such as AlClₓFᵧ, where the reaction time plays a crucial role in the product distribution. fluorine1.rufluorine1.ru For instance, the isomerization of a related compound, perfluorohept-1-ene, using AlClₓFᵧ showed a time-dependent formation of different internal isomers. fluorine1.rufluorine1.ru

General modern synthetic strategies that can be applied to the synthesis of perfluoroalkenes include direct fluorination of corresponding alkenes, reactions with nucleophilic reagents, and photochemical methods. smolecule.com While these are established methods, ongoing research focuses on the development of new reagents and catalysts to improve their efficacy and selectivity for specific targets like this compound.

Table 1: Catalytic Isomerization of Terminal Perfluoroalkenes

| Catalyst | Substrate | Product | Yield | Stereoselectivity | Reference |

| SbF₅ | Perfluoropent-1-ene | trans-Perfluoropent-2-ene | ~80-85% | Almost exclusively trans | fluorine1.ru, fluorine1.ru |

| AlClₓFᵧ | Perfluorohept-1-ene | Perfluorohept-2-ene and Perfluorohept-3-ene | Mixture | Time-dependent | fluorine1.ru, fluorine1.ru |

Reaction Mechanisms and Advanced Chemical Transformations of Perfluoropent 2 Ene

Electrophilic and Radical Transformations of Perfluoropent-2-ene

Unlike typical alkenes, which are electron-rich and readily undergo electrophilic addition, the double bond in this compound is deactivated towards electrophilic attack. The strong inductive effect of the surrounding fluorine atoms polarizes electron density away from the C=C bond, making it a poor nucleophile. Consequently, reactions with common electrophiles are generally disfavored.

Instead, the characteristic reactivity of this compound is dominated by nucleophilic attack, leading to vinylic substitution products where a fluorine atom at the double bond is replaced by the nucleophile. This reactivity is a hallmark of internal perfluoroolefins. fluorine1.ru For instance, the reaction of trans-perfluoropent-2-ene with sodium alkoxides, such as sodium methylate and sodium ethylate, does not result in addition but in a mixture of isomeric substitution products. fluorine1.ru The reaction with sodium methylate and ethylate gives a mixture of isomers with a total yield of 60.2%. fluorine1.ru Similarly, reaction with potassium phenolate (B1203915) also yields a mixture of substitution isomers. fluorine1.ru This behavior underscores the electron-poor nature of the double bond, which facilitates an addition-elimination mechanism typical for nucleophilic vinylic substitution. sioc-journal.cn

| Reactant | Nucleophile | Conditions | Products | Overall Yield |

| trans-Perfluoropent-2-ene | Sodium methylate / Sodium ethylate | - | Mixture of substitution isomers | 60.2% fluorine1.ru |

| trans-Perfluoropent-2-ene | Potassium phenolate | Tetrahydrofuran (B95107), 0-10 °C | Mixture of substitution isomers | - fluorine1.ru |

This table summarizes the nucleophilic substitution reactions of trans-perfluoropent-2-ene.

Radical Initiated Reactions

This compound is susceptible to radical-initiated reactions. The addition of hydrogen bromide (HBr) to alkenes can proceed via a radical mechanism in the presence of peroxides or UV light, a phenomenon known as the "peroxide effect". chemguide.co.uklibretexts.org This pathway involves the initial formation of a bromine radical, which then adds to the alkene. orgoreview.com For an unsymmetrical alkene, the bromine radical adds to the carbon atom that results in the formation of the more stable carbon radical. libretexts.org This radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical, continuing the chain reaction. libretexts.orgorgoreview.com While specific studies on this compound are not prevalent, the photochemical hydrobromination of its isomer, perfluoropenta-1,2-diene, yields 1H-2-bromo-octafluoropent-2-ene, indicating that radical pathways are viable for this class of compounds. rsc.org

Oxidative Transformations

Perfluorinated alkenes, including this compound, are generally resistant to common oxidative reagents that react readily with hydrocarbon alkenes. The electron-deficient nature of the double bond makes it insusceptible to electrophilic oxidation by agents like peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) for epoxidation. libretexts.orgmasterorganicchemistry.com Similarly, strong oxidizing agents that typically cleave C=C bonds, such as potassium permanganate (B83412) or ozone, are often ineffective under standard conditions due to the stability imparted by the fluorine atoms. This inertness to oxidation is a key chemical property distinguishing perfluoroalkenes from their non-fluorinated analogs.

The halogenation of this compound is expected to proceed via a free-radical mechanism, particularly under photochemical conditions, rather than the electrophilic addition mechanism seen with typical alkenes. doubtnut.com The addition of halogens like chlorine (Cl₂) across a double bond initiated by light is a known industrial process called photochlorination. wikipedia.org This reaction proceeds through a free-radical chain reaction initiated by the homolytic cleavage of the chlorine molecule into chlorine radicals. doubtnut.comwikipedia.org

While perfluoropenta-1,2-diene is inert to chlorine and hydrogen bromide in the dark at room temperature, it undergoes photochemical chlorination and hydrobromination. rsc.org Photochemical chlorination with excess chlorine leads to the saturated product 1,2,2,3-tetrachloro-octafluoro-n-pentane. rsc.org This provides strong evidence that this compound would likely undergo similar radical-based halogenation and hydrohalogenation reactions under the influence of UV light or radical initiators.

| Reaction | Reagent | Conditions | Probable Mechanism |

| Hydrobromination | HBr | Organic Peroxides or UV light | Free-radical addition chemguide.co.uklibretexts.org |

| Chlorination | Cl₂ | UV light | Free-radical chain reaction doubtnut.comwikipedia.org |

This table outlines the probable halogenation processes for this compound based on established mechanisms.

Radical Initiated Reactions and Oxidative Transformations

Pericyclic Reactions Involving this compound Moieties

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. inflibnet.ac.in The electronic nature of this compound makes it an interesting substrate for these transformations.

The Ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the 'ene') and an electron-deficient partner (the 'enophile'). numberanalytics.comwikipedia.orgorganic-chemistry.org this compound lacks allylic hydrogens and therefore cannot function as the 'ene' component.

However, its highly electron-deficient double bond makes it an excellent candidate to act as the 'enophile'. wikipedia.org Enophiles are typically alkenes or alkynes substituted with electron-withdrawing groups, a description that perfectly fits this compound. numberanalytics.com It would be expected to react with 'ene' donors, such as propene or other alkenes bearing allylic hydrogens, likely under thermal conditions or with Lewis acid catalysis to form a new carbon-carbon bond and transfer a hydrogen atom. wikipedia.orgorganic-chemistry.org

[3+2] Cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org The reaction occurs between a 1,3-dipole (a molecule with a three-atom π-system containing 4 π-electrons) and a dipolarophile (typically an alkene or alkyne). organic-chemistry.orgyoutube.com

The electron-deficient nature of perfluorinated alkenes makes them excellent dipolarophiles. Research on perfluoro-2-methylpent-2-ene, a close derivative of this compound, has shown that it undergoes [3+2] cycloaddition reactions with C-arylnitrones. rsc.org Density Functional Theory (DFT) calculations on this reaction indicate that it proceeds through a one-step, concerted mechanism, despite the polar nature of the reactants. rsc.org All attempts to locate a zwitterionic intermediate were unsuccessful, supporting a pericyclic pathway. rsc.org These findings suggest that this compound itself would be a highly reactive partner in [3+2] cycloadditions with a variety of 1,3-dipoles, such as nitrones, azides, and nitrile oxides, to form various five-membered fluorine-containing heterocycles. fluorine1.ruresearchgate.net

| Dipolarophile | 1,3-Dipole | Product Type |

| Perfluoro-2-methylpent-2-ene | C-arylnitrones | Stereoisomeric Isoxazolidines |

| This compound (Predicted) | Azides | Triazoles |

| This compound (Predicted) | Nitrile Oxides | Isoxazoles |

This table summarizes the documented [3+2] cycloaddition for a derivative and predicted reactions for this compound.

Ene Reaction Pathways with Enophiles

Other Significant Chemical Transformations

This compound undergoes a variety of other significant chemical transformations that are of interest in the field of organofluorine chemistry. These reactions, primarily dehydrofluorination and rearrangements, allow for the synthesis of a diverse range of fluorinated compounds.

Dehydrofluorination Reactions and Vinylic Systems Formation

Dehydrofluorination of perfluoroalkenes like this compound is a critical reaction for introducing unsaturation and forming vinylic systems. These reactions typically proceed via an E1cB (Elimination Unimolecular conjugate Base) or a concerted E2 (Elimination Bimolecular) mechanism, often facilitated by a base.

The reaction of trans-perfluoropent-2-ene with nucleophiles such as sodium methylate and sodium ethylate results in a mixture of isomeric products. fluorine1.ru This suggests that nucleophilic attack is followed by the elimination of a fluoride (B91410) ion, a process influenced by the nature of the nucleophile and reaction conditions. For instance, the reaction with sodium methylate and ethylate yields a mixture of vinylic ethers. fluorine1.ru

The formation of vinylic systems is a direct outcome of these dehydrofluorination reactions. The interaction of perfluoroalkenes with bases like triethylamine (B128534) or potassium hydroxide (B78521) can induce the elimination of hydrogen fluoride from a suitable precursor or, in the case of this compound, facilitate nucleophilic vinylic substitution which can be followed by elimination steps depending on the substrate and reagents. sibran.ru For example, the reaction of perfluoro-2-methylpent-2-ene with mono-, di-, and triethylene glycols in the presence of triethylamine or potassium hydroxide leads to the formation of partially fluorinated vinylic diethers. sibran.ru While this example does not exclusively involve this compound, it illustrates the general principle of forming vinylic ethers from perfluoroalkenes in the presence of a base.

The reaction of trans-perfluoropent-2-ene with sodium methylate and sodium ethylate produces a mixture of isomeric vinylic ethers with a total yield of 60.2%. sibran.ru The ratio of the resulting isomers indicates a complex reaction pathway likely involving both substitution and rearrangement. fluorine1.ru Similarly, the reaction with potassium phenolate in tetrahydrofuran also yields a mixture of isomeric products. sibran.ru

Table 1: Dehydrofluorination and Vinylic Ether Formation from trans-Perfluoropent-2-ene fluorine1.rusibran.ru

| Reagent(s) | Solvent | Temperature (°C) | Product(s) | Overall Yield (%) | Isomer Ratio |

| Sodium methylate / Sodium ethylate | - | - | Mixture of isomeric vinylic ethers | 60.2 | 9:1:4.5 |

| Potassium phenolate | Tetrahydrofuran | 0-10 | Mixture of isomeric vinylic ethers | - | - |

Rearrangement Reactions and Double Bond Migration

Rearrangement reactions, particularly those involving the migration of the double bond, are a key feature of the chemistry of this compound and related perfluoroalkenes. These isomerizations can be catalyzed by strong Lewis acids or induced by photochemical methods.

Lewis Acid-Catalyzed Isomerization:

Strong Lewis acids, most notably antimony pentafluoride (SbF₅), are effective catalysts for the isomerization of perfluoroalkenes. fluorine1.ru The mechanism involves the abstraction of a fluoride ion from the perfluoroalkene by SbF₅ to form a carbocation intermediate. This carbocation can then undergo rearrangement, including hydride or alkyl shifts, followed by the return of a fluoride ion from the [SbF₆]⁻ complex to a different position, resulting in the migration of the double bond. wikipedia.org

For instance, terminal perfluoroolefins like perfluoropent-1-ene (B1607256) can be smoothly isomerized to the more thermodynamically stable trans-perfluoroolefins with the double bond in the 2-position in high yields (80-85%) using catalytic amounts of SbF₅. fluorine1.ru While this demonstrates the principle of double bond migration, specific studies detailing the SbF₅-catalyzed isomerization of this compound to other isomers are less common in the reviewed literature. However, the general reactivity pattern suggests that this compound would also be susceptible to such rearrangements, potentially leading to an equilibrium mixture of isomers.

Photochemical Isomerization:

Photochemical methods provide an alternative route for the rearrangement of perfluoroalkenes. These reactions proceed through electronically excited states of the molecule. Upon absorption of ultraviolet light, the π-bond of the alkene is weakened, allowing for rotation around the carbon-carbon bond and subsequent relaxation to a different isomeric form.

The photochemical isomerization of a this compound isomer has been reported to yield two terminal olefins: perfluoro-3-ethyl-2,4-dimethyl-pent-1-ene and perfluoro-2-iso-propyl-3,3-dimethylbut-1-ene. This indicates that light-induced reactions can lead to significant skeletal rearrangements in addition to simple cis-trans isomerization.

Applications in Advanced Chemical Synthesis and Materials Science Research

Perfluoropent-2-ene as a Key Building Block in Fluoroorganic Synthesis

Synthesis of Fluorinated Ethers and Polyethers

This compound readily reacts with various nucleophiles, including alcohols, to form fluorinated ethers. For instance, its reaction with methanol (B129727) in the presence of a base like potassium hydroxide (B78521) yields unsaturated fluoroethers. google.com The reaction of trans-perfluoropent-2-ene with sodium methylate and sodium ethylate produces a mixture of isomeric ethers. fluorine1.rusibran.ru These reactions are significant as fluorinated ethers and polyethers are valuable materials with applications ranging from solvents and heat transfer fluids to components in advanced lubricants and electrolytes for high-voltage lithium metal batteries. nih.govoecd.org

The general reactivity of internal perfluoroolefins like this compound with O-nucleophiles is a cornerstone for synthesizing a variety of fluoro-organic materials. fluorine1.ru The reaction conditions can be tuned to favor specific products. For example, catalysts such as cesium fluoride (B91410), triethylamine (B128534), or pyridine (B92270) can be employed to facilitate the substitution of a fluorine atom at the double bond. fluorine1.rusibran.ru

Generation of Perfluorinated Ketones and Unsaturated Carboxylic Acids

The synthesis of perfluorinated ketones, which are important intermediates in medicinal and materials chemistry, can be achieved through various methods involving perfluoroalkenes. organic-chemistry.org While direct conversion of this compound to a specific ketone is a complex process, its derivatives can be hydrolyzed to yield ketones. For example, the reaction of perfluoro-2-methylpent-2-ene with lactams produces N-(perfluoroalkenyl)-lactams, which can be hydrolyzed in an acidic medium to form the corresponding ketone. fluorine1.ru

Furthermore, the reaction of internal perfluoroolefins with alcohols can sometimes lead to the formation of unsaturated perfluorinated acids or their esters, depending on the reaction stoichiometry. fluorine1.rusibran.ru These reactions highlight the versatility of this compound as a precursor to various functionalized fluorinated molecules.

Derivatization to Fluoroalkene-Based Enamines and Heterocyclic Compounds

This compound and its isomers are reactive towards N-nucleophiles, leading to the formation of enamines and various heterocyclic compounds. fluorine1.ru The reaction with primary and secondary amines can yield enamines, which are useful intermediates in organic synthesis. researchgate.net

A significant application of this compound is in the synthesis of fluorine-containing heterocyclic compounds. mdpi.comnih.goviaea.org For example, its reaction with ethylenediamine (B42938) has been shown to produce 5,7-trifluoromethyl-6-fluoro-2,3-dihydro-1H-1,4-diazepine. fluorine1.ruresearchgate.netscispace.com Similarly, reaction with diethylenetriamine (B155796) yields a bicyclic pyrazino[1,2a]pyrazine derivative. researchgate.net These reactions demonstrate the potential of this compound in constructing complex, fluorine-containing ring systems that are of interest in medicinal chemistry and materials science.

Role in Fluoropolymer Precursor Chemistry and Polymerization Studies

This compound and its derivatives are valuable monomers and precursors in the synthesis of fluoropolymers. smolecule.com Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and low surface energy.

Incorporation into Oligomer and Polymer Architectures

Perfluoroolefins, including isomers of perfluoropentene, can undergo oligomerization and polymerization. fluorine1.ru While the direct polymerization of this compound can be challenging, its derivatives are actively investigated. The incorporation of such fluorinated units into polymer backbones can significantly modify the properties of the resulting materials, enhancing their thermal and chemical stability.

Research has explored the cotelomerization of other fluoroolefins, which provides insight into how perfluorinated pentene units could be incorporated into polymer chains. researchgate.net The resulting fluorinated cotelomers can be further modified to create materials with specific functionalities.

Investigations into Polymerization Mechanisms of this compound Derivatives

Understanding the polymerization mechanisms of perfluorinated alkenes is crucial for controlling the structure and properties of the resulting polymers. Studies on the polymerization of related fluoroolefins, such as hexafluoropropylene, have provided valuable insights into the anionic and radical polymerization pathways that these monomers can undergo. oecd.org The presence of bulky perfluoroalkyl groups in this compound influences its reactivity and the stereochemistry of the resulting polymer.

Further research into the photochemical and thermally induced polymerization of this compound and its derivatives is ongoing. The development of new initiators for vinylic polymerization could also open up new avenues for creating novel fluoropolymers from these precursors. fluorine1.ru

Evaluation in Initiator Systems for Vinylic Polymerization (based on related perfluorinated compounds)

The development of novel initiator systems is crucial for controlling polymerization reactions and achieving desired polymer properties. While direct studies on this compound as a primary initiator are limited, research on closely related, highly branched perfluoroalkanes—derivable from this compound and its isomers—highlights their potential as effective sources of initiating radicals for vinylic polymerization.

The core principle lies in the generation of stable perfluoroalkyl radicals, which are capable of initiating the polymerization of various monomers. fluorine1.ru The fluorination of specific branched perfluoroolefins, which can be produced through the isomerization of this compound, yields highly branched perfluoroalkanes. fluorine1.ru These alkanes, upon activation, can fragment to produce the necessary perfluoroalkyl radicals.

For instance, research has shown that terminal perfluoroolefins, which are photochemical isomerization products of this compound isomers, can be fluorinated to produce highly branched perfluoroalkanes. fluorine1.ru These alkanes are identified as potential sources of perfluoroalkyl radicals that serve as initiators for polymerization. fluorine1.ru The process involves the generation of radicals that are stable enough to control the initiation step of vinylic polymerization. One such compound, perfluoro-2,3,3,4-tetramethylpentane, has been specifically noted for its potential as a new initiator for these types of reactions. fluorine1.ru

| Precursor Olefin Isomer | Resulting Perfluoroalkane (Potential Initiator Source) |

| Perfluoro-3-ethyl-2,4-dimethyl-pent-1-ene | Perfluoro-3-ethyl-2,2,4-trimethylpentane |

| Perfluoro-2-iso-propyl-3,3-dimethylbut-1-ene | Perfluoro-2,2,3,4-tetramethylpentane |

This table illustrates potential pathways from isomerized perfluoroolefins to highly branched perfluoroalkanes evaluated as sources for polymerization initiators. Data sourced from fluorine1.ru.

Contribution to Specialty Fluorine-Containing Chemical Development

This compound and its isomers serve as valuable building blocks in the synthesis of specialized fluorine-containing chemicals, particularly surfactants and materials for electronic applications.

Synthesis of Novel Fluorinated Surfactant Structures

Perfluoro-2-methylpent-2-ene, an isomer of this compound, has been successfully utilized as a foundational material for creating novel, branched-chain fluorinated surfactants. mdpi.comsioc-journal.cn These new surfactants are being developed as alternatives to traditional long-chain per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA), addressing concerns about bioaccumulation. sioc-journal.cn

The synthesis strategy often involves the reaction of perfluoro-2-methylpent-2-ene with various nucleophiles, such as mono-, di-, and triethylene glycols. sibran.ru This reaction leads to the formation of partially fluorinated vinyl ethers, which can be further modified to create the final surfactant structure. sibran.ru For example, researchers have designed and synthesized branched fluorinated surfactants by incorporating an acrylate (B77674) group into the hydrophilic head, starting from a perfluoro-2-methyl-2-pentene (B72772) substrate. mdpi.com

These novel surfactants exhibit excellent surface activity. Research demonstrates their ability to significantly lower the surface tension of water at low concentrations. mdpi.comsioc-journal.cn

| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γCMC) |

| Novel Branched Surfactant (from perfluoro-2-methyl-2-pentene) | 4.4 x 10⁻⁵ mol/L | 21.4 mN/m |

| Sodium Perfluorooctanoate (PFOA) | 3.1 x 10⁻² mol/L | 24.7 mN/m |

This table compares the properties of a novel surfactant derived from a this compound isomer to the traditional surfactant PFOA, showing the enhanced efficiency of the new compound. Data sourced from sioc-journal.cn.

The resulting compounds show a marked improvement in their molecular arrangement at the gas-liquid interface compared to previously synthesized structures. mdpi.com

Development of Advanced Dielectric Materials for Electronic Applications

The electronics industry requires materials with low dielectric constants (low-κ) and low dielectric loss to minimize signal delay and power dissipation, especially for high-frequency applications like 5G communications. researchgate.net Fluoropolymers are highly valued in this area for their exceptional properties, including high dielectric strength, thermal stability, and chemical inertness. sciengine.commdpi.com

The incorporation of fluorine into polymers is a key strategy for optimizing dielectric properties. researchgate.net Perfluoroalkenes, including isomers of this compound, are investigated as monomers for creating advanced semi-fluorinated polymers. A notable example is the step-growth condensation polymerization of perfluoro(4-methyl-2-pentene) with various bisphenols. msstate.edu This process yields a new class of semi-fluorinated poly(aryl ether)s. These materials are noteworthy for forming transparent films and possessing high thermal stability, making them promising candidates for use in microelectronics. researchgate.netmsstate.edu The resulting polymers combine the processability of traditional polymers with the enhanced properties imparted by the fluorinated segments.

Advanced Analytical Techniques for Perfluoropent 2 Ene Characterization and Mechanistic Elucidation

Spectroscopic Analysis for Structural and Isomeric Characterization

Spectroscopy provides detailed information about the molecular structure, connectivity, and functional groups within perfluoropent-2-ene. Each technique offers unique insights, and their combined application allows for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of fluorinated compounds.

¹⁹F NMR: This is the most powerful NMR technique for analyzing this compound. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive. aiinmr.com The large chemical shift range of ¹⁹F NMR, which can exceed 800 ppm, provides excellent signal dispersion, minimizing peak overlap and facilitating detailed structural interpretation. aiinmr.com This technique is crucial for distinguishing between the (E) and (Z) isomers of this compound. The chemical shifts of the fluorine nuclei and the magnitude of the fluorine-fluorine coupling constants (J-couplings) across the double bond are distinct for each isomer, allowing for definitive stereochemical assignment and the determination of isomeric purity. epo.org For example, the coupling constant between two fluorine atoms in a trans configuration on a double bond is typically larger than that for two fluorine atoms in a cis configuration.

¹H NMR: While this compound contains no hydrogen atoms, ¹H NMR is essential for quality control. It serves as a highly sensitive method to detect and quantify non-fluorinated or partially hydrogenated impurities that may be present from the synthesis or as degradation products.

¹³C NMR: ¹³C NMR spectroscopy provides direct information about the carbon backbone of the molecule. In ¹⁹F-decoupled spectra, five distinct signals would be expected for the five carbon atoms of this compound. In coupled spectra, the signals are split by the attached fluorine atoms, and the resulting C-F coupling constants provide valuable information that corroborates the structural assignments made from ¹⁹F NMR.

Table 1: Representative NMR Data for this compound Analysis This table presents expected NMR characteristics for the analysis of this compound.

| Nucleus | Analytical Purpose | Key Observations |

| ¹⁹F | Primary structural elucidation, Isomeric purity | Distinct chemical shifts for CF₃, CF₂, and vinylic F atoms. J-coupling constants differentiate (E) and (Z) isomers. |

| ¹H | Impurity detection | Absence of signals confirms high purity. Presence of signals indicates hydrogen-containing contaminants. |

| ¹³C | Carbon skeleton confirmation | Provides signals for each unique carbon. C-F coupling patterns confirm F atom locations. |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₅F₁₀) is 250.04 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass to a high degree of precision (monoisotopic mass: 249.98403162 Da), which serves to confirm the elemental formula. nih.gov

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that helps to confirm the structure. For this compound, fragmentation would likely involve the cleavage of C-C and C-F bonds.

Table 2: Predicted Electron Ionization Mass Spectrometry Data for this compound This table shows the molecular ion and plausible fragments for C₅F₁₀.

| Ion | Formula | m/z (mass-to-charge ratio) | Identity |

| [C₅F₁₀]⁺ | C₅F₁₀ | 250 | Molecular Ion (Parent Peak) |

| [C₄F₇]⁺ | C₄F₇ | 181 | Loss of a trifluoromethyl radical (•CF₃) |

| [C₃F₅]⁺ | C₃F₅ | 131 | Cleavage of the C-C bond adjacent to the double bond |

| [C₂F₄]⁺ | C₂F₄ | 100 | Tetrafluoroethylene cation radical |

| [CF₃]⁺ | CF₃ | 69 | Trifluoromethyl cation |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These two methods are complementary due to their different selection rules. uni-siegen.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. uni-siegen.de The C-F bonds in this compound are highly polar, and their stretching and bending vibrations result in very strong absorption bands in the IR spectrum, typically in the 1400-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (e.g., from a laser). edinst.com A vibration is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. uni-siegen.de Symmetrical, non-polar bonds often produce strong Raman signals. The C=C double bond in this compound, being relatively non-polar, is expected to show a distinct and strong signal in the Raman spectrum (around 1700-1800 cm⁻¹), while it may be weak in the IR spectrum.

Table 3: Key Vibrational Modes for this compound This table outlines the principal functional groups and their expected spectral regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| C=C | Stretch | 1700 - 1800 | Raman |

| C-F | Stretch | 1000 - 1400 | Infrared (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Chromatographic Separation Techniques for Mixture Analysis and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, starting materials, or isomers, allowing for purity assessment and the isolation of specific components for further analysis.

Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for analysis by Gas Chromatography (GC). phenomenex.comsigmaaldrich.com GC separates components of a mixture based on their partitioning between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase within a long, thin column. phenomenex.com Method development involves optimizing several parameters:

Column Selection: A non-polar stationary phase (e.g., based on polydimethylsiloxane) will separate components primarily by their boiling points. For separating the (E) and (Z) isomers, a more polar column (e.g., containing cyanopropyl groups) may be required to exploit differences in dipole-dipole interactions. sepscience.com

Temperature Program: A programmed temperature ramp is typically used to ensure that both more volatile and less volatile components of a mixture elute as sharp peaks in a reasonable time frame.

Detector: A Flame Ionization Detector (FID) can be used, but its sensitivity is reduced for highly fluorinated compounds. A Thermal Conductivity Detector (TCD) is a universal detector that responds to any compound different from the carrier gas and is a reliable alternative. shimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is less commonly used for a volatile compound like this compound itself but is a valuable technique for analyzing or purifying less volatile, higher molecular weight products that may result from its reactions.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) creates a powerful hyphenated technique for the analysis of complex mixtures. This method is particularly valuable for identifying unknown products and elucidating reaction mechanisms. mdpi.comnih.gov

In a GC-MS system, the GC instrument first separates the components of a mixture. sigmaaldrich.com As each separated component elutes from the column, it is fed directly into the ion source of the mass spectrometer. The MS provides a mass spectrum for each component, which acts as a chemical fingerprint. By comparing these spectra to libraries of known compounds or by interpreting the fragmentation patterns, each reaction product can be identified. google.com For quantitative analysis, the area of a specific ion's peak in the chromatogram can be related to the concentration of that component in the original mixture. mdpi.com This allows researchers to track the consumption of this compound and the formation of various products over time, providing critical data for mechanistic studies. nih.gov

Table 4: Illustrative Application of GC-MS in Reaction Monitoring This table provides a hypothetical example of using GC-MS to analyze the products of a reaction involving this compound.

| Retention Time (min) | Major Ions in Mass Spectrum (m/z) | Compound Identification | Role in Reaction |

| 3.5 | 250, 181, 69 | This compound | Reactant |

| 5.2 | 150, 131, 100 | Perfluorobutene isomer | By-product |

| 8.1 | 266, 247, 69 | Methoxy-perfluoropentane | Main Product |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

X-ray Diffraction Studies for Solid-State Structural Determination of Derivatives

X-ray diffraction (XRD) is a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, which are often synthesized as precursors or products in various chemical transformations, single-crystal XRD provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for confirming molecular structure and understanding intermolecular interactions in the solid state.

While a specific crystal structure of a simple this compound derivative is not readily found in publicly available literature, the principles of the technique are widely applied to analogous fluorinated and unsaturated compounds. researchgate.netmdpi.comrsc.orgmdpi.comrsc.orgnih.govresearchgate.net The process involves growing a single crystal of the derivative, which can be a significant challenge, and then irradiating it with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. rsc.org

For instance, in the analysis of other functionalized alkenes, XRD has been instrumental in confirming the E/Z configuration of double bonds, determining the conformation of substituent groups, and elucidating non-covalent interactions such as hydrogen bonding or halogen bonding that dictate the crystal packing. mdpi.comrsc.org In the context of this compound derivatives, XRD would be invaluable for:

Confirming Regio- and Stereoselectivity: In addition or substitution reactions, XRD can definitively establish the position and orientation of newly introduced functional groups.

Analyzing Conformational Isomers: The technique can reveal the preferred conformation of the this compound backbone and its substituents in the solid state.

Investigating Intermolecular Forces: The highly electrophilic nature of the fluorine atoms in this compound can lead to significant intermolecular C-F···X interactions, which can be precisely mapped using XRD.

The data obtained from XRD studies are typically presented in crystallographic information files (CIFs) and summarized in tables detailing key structural parameters.

Table 1: Representative Crystallographic Data Obtainable from X-ray Diffraction of a Hypothetical this compound Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.2 Å, c = 9.8 Å, β = 95° |

| C=C Bond Length | The distance between the two carbon atoms of the double bond. | 1.34 Å |

| C-F Bond Lengths | The distances between carbon and fluorine atoms, which can vary depending on their position. | 1.32 - 1.35 Å |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | e.g., F-C-C-F torsion angle |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

This table is illustrative and does not represent data for an actual compound.

Advanced Techniques for In-Situ Reaction Monitoring and Kinetic Studies

The study of reaction mechanisms and kinetics requires analytical techniques that can monitor the concentration of reactants, intermediates, and products in real-time without perturbing the reaction system. For reactions involving this compound, such as isomerization, addition, or polymerization, in-situ spectroscopic methods are particularly powerful. nih.govmagritek.comoxinst.comrsc.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a highly effective method for monitoring reactions in the solution phase. nih.govmagritek.comoxinst.com By placing the reaction mixture directly within the NMR spectrometer, it is possible to acquire spectra at regular intervals. Given the prevalence of fluorine in this compound, ¹⁹F NMR is an exceptionally useful tool. Each fluorine environment in the molecule and its potential products or intermediates will have a distinct chemical shift, allowing for unambiguous identification and quantification.

For example, the isomerization of (Z)-perfluoropent-2-ene to the more stable (E)-isomer could be monitored by observing the disappearance of the signals corresponding to the Z-isomer and the concurrent appearance of signals for the E-isomer. The integration of these peaks over time provides kinetic data that can be used to determine reaction rates and activation parameters. rsc.orgmit.edunih.govcardiff.ac.uk

Table 2: Hypothetical In-Situ ¹⁹F NMR Monitoring of this compound Isomerization

| Time (min) | Integral of (Z)-Isomer Signal | Integral of (E)-Isomer Signal | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.85 | 0.15 | 15% |

| 30 | 0.60 | 0.40 | 40% |

| 60 | 0.35 | 0.65 | 65% |

| 120 | 0.10 | 0.90 | 90% |

This table is illustrative and does not represent data for an actual experiment.

In-situ Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR spectroscopy, often utilized in probes like ReactIR, is another powerful technique for real-time reaction monitoring. spectroscopyonline.com An IR probe is inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra. The C=C stretching vibration in this compound (typically around 1700-1800 cm⁻¹) is a characteristic peak that can be monitored. spectroscopyonline.com As the reaction proceeds, changes in the intensity of this peak, or the appearance of new peaks corresponding to products, can be tracked. For instance, in an addition reaction where the double bond is consumed, the intensity of the C=C stretch would decrease over time.

This technique is particularly advantageous for reactions under pressure or at temperatures not easily accessible by standard NMR. The data acquired can be used to generate concentration profiles versus time, from which kinetic models can be developed. mdpi.comrsc.org

Theoretical and Computational Chemistry Studies of Perfluoropent 2 Ene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and its inherent stability. arxiv.orgmpg.de These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule. mpg.de For perfluoropent-2-ene, such calculations reveal key aspects of its molecular orbitals and the relative stabilities of its isomers.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the presence of highly electronegative fluorine atoms significantly influences the energies of the molecular orbitals. These atoms tend to lower the energy of both the HOMO and LUMO compared to their non-fluorinated counterparts. The interaction between the frontier orbitals of this compound and a reacting species dictates the course of a chemical reaction. imperial.ac.uk For instance, in reactions with nucleophiles, the LUMO of this compound acts as the acceptor of electron density.

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| cis-Perfluoropent-2-ene | -12.5 | -0.8 | 11.7 |

| trans-Perfluoropent-2-ene | -12.4 | -0.9 | 11.5 |

Note: The values in the table are representative and can vary depending on the level of theory and basis set used in the calculation.

This compound exists as two geometric isomers: cis and trans. nih.gov Conformational analysis, aided by computational methods, helps determine the relative stability of these isomers and the energy barrier to rotation around the carbon-carbon double bond. masterorganicchemistry.com Generally, the trans isomer is found to be more stable than the cis isomer due to reduced steric strain between the bulky perfluoroethyl and trifluoromethyl groups. researchgate.net

The rotational barrier is the energy required to interconvert the cis and trans isomers. This process involves the breaking of the π-bond, leading to a high-energy transition state. mdpi.com Quantum chemical calculations can model this rotation and predict the height of the energy barrier. mdpi.comnih.gov The magnitude of this barrier is influenced by both steric and electronic effects. mdpi.com

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Energy Difference (trans - cis) | -1.5 |

| Rotational Barrier (cis to trans) | 45.8 |

Note: The values in the table are representative and can vary depending on the computational method.

Molecular Orbital Analysis: HOMO-LUMO Gaps and Frontier Orbital Interactions

Computational Reaction Dynamics and Mechanism Modeling

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions and understanding their dynamics. u-szeged.hu For this compound, these techniques can map out reaction pathways, identify transition states, and predict reaction rates.

Transition State Theory (TST) is a cornerstone for understanding reaction rates. wikipedia.org It postulates that reactants are in a quasi-equilibrium with a high-energy species known as the transition state, which then proceeds to form products. wikipedia.org By calculating the properties of the reactants and the transition state on the potential energy surface, TST allows for the prediction of rate constants. solubilityofthings.comnumberanalytics.com For reactions involving this compound, such as nucleophilic additions or cycloadditions, TST can be applied to determine the activation energies and understand how factors like temperature and solvent affect the reaction rate. nih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov DFT is particularly effective for studying the reaction pathways and energetics of medium to large-sized molecules like this compound. nih.govpku.edu.cn

By mapping the potential energy surface, DFT calculations can identify the minimum energy paths for reactions. pku.edu.cn This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. pku.edu.cn The energy differences between these species provide key thermodynamic and kinetic information, such as reaction enthalpies and activation energies. researchgate.net For example, DFT studies on the reaction of this compound with nucleophiles can reveal whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the regioselectivity of the attack. fluorine1.ru

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.2 |

| Products | -15.8 |

Note: This table presents hypothetical data for illustrative purposes. Actual values depend on the specific reaction and computational level.

Transition State Theory Applications to this compound Reactions

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These approaches can provide insights into the dynamic properties of this compound and its interactions with other molecules.

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on-the-fly". chemrxiv.org This allows for the simulation of chemical reactions without pre-calculating the entire potential energy surface. AIMD simulations can be used to study the dynamics of reactions involving this compound, providing a more detailed picture of the reaction process than static calculations alone. nih.gov For instance, AIMD could be used to simulate the collision of a nucleophile with this compound and observe the subsequent bond-forming and bond-breaking events in real-time. These simulations can reveal complex dynamical effects, such as post-transition state bifurcations, where a single transition state can lead to multiple products. chemrxiv.org

Prediction of this compound Reactivity and Selectivity Profiles

The reactivity of an alkene is largely governed by the electronic nature of its carbon-carbon double bond. In perfluoroalkenes, the presence of highly electronegative fluorine atoms significantly alters the electron density distribution compared to their hydrocarbon counterparts. Computational chemistry offers several avenues to predict how these changes influence the reactivity and selectivity of this compound.

Frontier Molecular Orbital (FMO) Theory: A cornerstone of reactivity theory is the Frontier Molecular Orbital (FMO) approach, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uknumberanalytics.com The energies and spatial distributions of these orbitals are key determinants of reaction feasibility and pathways. numberanalytics.com For a perfluoroalkene, the strong inductive effect of fluorine atoms is expected to lower the energy of both the HOMO and LUMO relative to pentene. A lower LUMO energy makes the molecule a better electron acceptor, indicating a heightened susceptibility to attack by nucleophiles. Computational methods can precisely calculate the energies of these orbitals and visualize their shapes, predicting the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Density Functional Theory (DFT) Studies: Density Functional Theory (DFT) is a versatile and widely used computational method for studying the electronic structure of molecules. researchgate.netnih.gov It can be used to calculate a variety of properties that predict reactivity, including electron density, electrostatic potential maps, and the energies of reactants, transition states, and products.

Research has utilized DFT to probe the reactions of perfluoroalkenes. For instance, in a study involving the reaction of perfluoro(2-methyl-2-pentene) and this compound, DFT calculations were employed to investigate the reaction mechanisms. researchgate.net Functionals such as B3LYP, wB97XD, and M06-2X were used, demonstrating the application of these computational tools to understand the reactivity of such compounds. researchgate.net The choice of functional is critical, as it can influence the accuracy of the calculated reaction energies and barriers. researchgate.net

Electrostatic Potential (ESP) Maps: Electrostatic potential maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are generated by calculating the electrostatic potential at various points on the electron density surface. libretexts.orgnumberanalytics.com For this compound, an ESP map would be expected to show a significant polarization of the C=C double bond. The carbon atoms of the double bond, being bonded to electronegative fluorine atoms, would likely be electron-deficient (electrophilic), represented by blue regions (positive potential). This provides a clear visual prediction that nucleophilic attack is the most favorable reaction type, targeting these electrophilic carbon centers. numberanalytics.com

| Computational Method | Predicted Property | Relevance to this compound Reactivity |

| FMO Theory (DFT/HF) | HOMO Energy | Indicates electron-donating ability; a low value suggests poor reactivity with electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; a low value suggests high reactivity with nucleophiles. numberanalytics.com | |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a large gap implies high stability. nih.gov | |

| DFT Calculations | Reaction Energy (ΔE) | Determines if a reaction is exothermic or endothermic. |

| Activation Energy (Ea) | Determines the kinetic feasibility of a reaction pathway. nih.gov | |

| Atomic Charges | Quantifies the electron distribution and identifies electrophilic/nucleophilic sites. | |

| Electrostatic Potential | ESP Map | Visually identifies electron-rich (red) and electron-poor (blue) regions, predicting sites for chemical attack. researchgate.netlibretexts.org |

| This table is a representation of data types obtained from computational chemistry studies. |

Simulation of Intermolecular Interactions and Solvent Effects

The interactions a molecule has with its neighbors—be it other molecules of the same type, different solutes, or solvent molecules—are crucial in determining its physical properties and chemical behavior in a condensed phase. neliti.comnih.gov Computational simulations are essential for understanding these complex interactions at a molecular level.

Intermolecular Interactions: The intermolecular forces in perfluorocarbons are distinct from hydrocarbons. They are characterized by weak van der Waals forces and dipole-dipole interactions resulting from the polarity of the C-F bonds. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components such as electrostatic, exchange (repulsion), induction (polarization), and dispersion forces. mdpi.com For two this compound molecules, simulations would likely show that despite the presence of local dipoles, dispersion forces are a dominant component of the attractive interactions, a common feature in fluorinated compounds.

Solvent Effects: The choice of solvent can dramatically alter reaction rates and even change reaction mechanisms. wikipedia.orgrsc.org Computational models are indispensable for predicting and explaining these solvent effects. numberanalytics.com These models generally fall into two categories: implicit and explicit.

Implicit Solvation Models: These methods, often called continuum models (e.g., Polarizable Continuum Model, PCM), treat the solvent as a continuous medium with a specific dielectric constant rather than as individual molecules. nih.gov This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For a reaction involving this compound, a PCM calculation could predict how the stability of a charged transition state is affected by solvent polarity, thereby influencing the reaction rate. wikipedia.org

Explicit Solvation Models: These simulations involve placing the solute molecule (this compound) in a box filled with a specific number of individual solvent molecules. The interactions are then typically calculated using molecular mechanics (MM) force fields or through Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods. mit.edu Molecular Dynamics (MD) simulations can then be run to study the dynamic behavior of the system over time. nih.gov This approach provides a much more detailed picture of specific solute-solvent interactions, such as hydrogen bonding or specific orbital interactions, which are missed by continuum models. nih.gov

The following table summarizes common computational approaches for studying intermolecular and solvent effects.

| Simulation Type | Model | Information Provided | Applicability to this compound |

| Intermolecular | Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of interaction energy into electrostatic, exchange, induction, and dispersion components. mdpi.com | Quantifying the nature of non-covalent interactions between two this compound molecules. |

| Solvent Effects | Implicit (Continuum) Models (e.g., PCM, COSMO-RS) | Simulates the bulk electrostatic effect of a solvent on the solute's energy, structure, and properties. nih.govmit.edu | Efficiently predicting how solvent polarity affects reaction rates and equilibria. |

| Explicit Models (MD, QM/MM) | Provides detailed, dynamic information on specific solute-solvent interactions and solvent structure around the solute. mit.edunih.gov | Studying specific interactions with solvent molecules and understanding local solvation environments. | |

| This table outlines the primary computational methods for simulating non-covalent interactions and environmental effects on chemical systems. |

Environmental Fate and Transformation Research of Perfluoropent 2 Ene

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment, such as photolysis, hydrolysis, and oxidation. nih.gov Due to the high strength of the carbon-fluorine (C-F) bond, perfluorinated compounds are generally resistant to degradation. mdpi.com

Reactions with Key Environmental Oxidants (e.g., Hydroxyl Radicals, Ozone)

Hydroxyl Radicals: The hydroxyl radical (•OH) is a highly reactive oxidant in the atmosphere and aquatic environments. wikipedia.org While many PFAS are resistant to oxidation, the double bond in perfluoroalkenes presents a potential reaction site. A theoretical study on the reaction of hexafluoropropene (B89477) (a C3 perfluoroalkene) with •OH radicals indicated that OH addition to the double bond is a major reaction pathway, particularly at lower temperatures. researchgate.net This suggests that atmospheric degradation initiated by hydroxyl radicals could be a relevant fate process for perfluoropent-2-ene. The reaction rate constants for some fluorinated ethers with OH radicals have been measured, indicating that atmospheric lifetimes can be on the order of days to months, which is significantly shorter than for many saturated PFAS. researchgate.net However, without specific experimental data for this compound, its atmospheric lifetime remains an estimate.

Ozone: Ozonolysis is a known reaction for alkenes, where ozone cleaves the carbon-carbon double bond. researchgate.net Studies on perfluoroalkenes have shown that they can react with ozone. For example, the ozonolysis of perfluoro-1-octene has been shown to yield the corresponding ozonide, which can then be reduced to form perfluoroheptanoic acid. researchgate.net Similarly, the ozonolysis of tetrafluoroethene has been investigated, with the initial step being the 1,3-cycloaddition of ozone to form a primary ozonide. rsc.org These findings suggest that ozonolysis could be a viable degradation pathway for this compound in environments where ozone concentrations are significant, such as in the atmosphere or during specific water treatment processes. The reaction would likely lead to the formation of shorter-chain perfluorinated carbonyl compounds. researchgate.netrsc.org

Biotic Transformation and Biodegradation Studies

Biotic transformation refers to the degradation of compounds by living organisms, primarily microorganisms. nih.gov This is a crucial process for the removal of many organic pollutants from the environment.

Assessment of Recalcitrance to Microbial Degradation

Per- and polyfluoroalkyl substances are generally considered to be highly resistant to microbial degradation. researchgate.netrsc.org The high stability of the C-F bond and the electron-withdrawing nature of fluorine atoms make them poor substrates for microbial enzymes. nih.gov Studies on a range of PFAS, including perfluorooctane (B1214571) sulfonate (PFOS) and shorter-chain analogues, have shown them to be highly resistant to both anaerobic and aerobic biodegradation over extended periods. rsc.org While some polyfluorinated substances (which contain C-H bonds) can be transformed by microorganisms to form persistent perfluoroalkyl acids (PFAAs), the complete biodegradation of perfluorinated compounds like this compound is not considered a significant environmental process. researchgate.netmdpi.com Research has shown that even after years of incubation with microbial consortia, no significant degradation of PFOS was observed. rsc.org Therefore, it is highly probable that this compound exhibits a high degree of recalcitrance to microbial degradation.

Identification of Biotransformation Products and Pathways

Given the expected recalcitrance of this compound to microbial degradation, the identification of biotransformation products is challenging and largely theoretical at this point. For some polyfluorinated compounds, biotransformation pathways have been proposed where the non-fluorinated parts of the molecule are metabolized, leading to the formation of stable PFAAs. mdpi.com In the case of a fully fluorinated alkene like this compound, such pathways are not applicable. While some bacteria have been shown to degrade certain PFAAs like PFOA and PFOS to a limited extent, producing shorter-chain PFAAs, the rates are very slow. mdpi.com There is currently no specific information available on the biotransformation products or pathways for this compound.

Environmental Partitioning, Distribution, and Transport Dynamics

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties and the characteristics of the surrounding media. enviro.wiki For PFAS, these processes are complex and can lead to their global distribution. nih.gov

Partitioning Behavior: The partitioning of PFAS between different environmental compartments (air, water, soil, sediment) is a key factor in their fate and transport. enviro.wiki Generally, PFAS can adsorb to organic matter and mineral surfaces in soils and sediments. itrcweb.org This partitioning behavior is influenced by factors such as the compound's chain length, functional group, and the properties of the environmental matrix like organic carbon content and pH. enviro.wikiitrcweb.org For instance, longer-chain PFAS tend to sorb more strongly to solids than shorter-chain ones. nih.gov As a short-chain alkene, this compound would be expected to be relatively mobile in aqueous systems compared to longer-chain PFAS. pfascentral.org The surfactant-like properties of many PFAS can also lead to their accumulation at air-water interfaces, which can affect their transport in the vadose zone and in surface waters. enviro.wikiacs.org

Distribution and Transport: PFAS can be transported over long distances in the atmosphere and in water. canada.ca Volatile PFAS, such as some fluorotelomer alcohols, can undergo long-range atmospheric transport. nih.gov While the volatility of this compound is not well-documented, its relatively low molecular weight suggests it could have some potential for atmospheric transport. Once in the atmosphere, it could be subject to photochemical reactions or be deposited onto soil and water. nih.gov In aquatic systems, the transport of PFAS is driven by advection and dispersion, with partitioning to sediments and suspended particles retarding their movement. itrcweb.org Given its likely higher mobility, this compound could potentially contaminate large volumes of groundwater and surface water following a release. canada.ca The table below summarizes the expected environmental behavior of this compound based on general PFAS properties.

Sorption Kinetics and Equilibrium in Environmental Matrices (e.g., Soil, Sediment, Organic Matter)

The movement and persistence of this compound in the environment are significantly influenced by its interaction with solid matrices like soil and sediment. Sorption, the process of a substance adhering to a solid surface, governs its concentration in the aqueous phase and thus its bioavailability and mobility.

Sorption Kinetics: The rate at which this compound is adsorbed onto environmental solids can be described by kinetic models. For many organic pollutants, including other PFAS, sorption is a time-dependent process that can involve multiple steps, such as an initial rapid surface binding followed by slower diffusion into the sorbent's micropores. researchgate.netresearchgate.net

Commonly used kinetic models include the pseudo-first-order and pseudo-second-order models. researchgate.netencyclopedia.pub The pseudo-second-order model often provides a better fit for PFAS sorption, suggesting that the rate-limiting step may be chemisorption, involving interactions between the substance and binding sites on the sorbent. researchgate.netmdpi.com This model is expressed linearly as:

t/qt = 1/(k2qe2) + t/qe

where qe (mg/g) and qt (mg/g) are the amounts of substance sorbed at equilibrium and at time t (h), respectively, and k2 (g/mg·h) is the pseudo-second-order rate constant. Studies on various PFAS have shown that this model accurately describes their sorption onto soils, sediments, and other sorbents. researchgate.netmdpi.com

Sorption Equilibrium: Sorption equilibrium describes the distribution of a compound between the solid and aqueous phases once the system has stabilized. This relationship is typically depicted by a sorption isotherm. The Freundlich and Langmuir models are the most frequently used isotherms to describe PFAS sorption. encyclopedia.pubnih.gov

The Freundlich isotherm is an empirical model that applies to heterogeneous surfaces and is given by:

qe = KFCe1/n

Here, KF is the Freundlich affinity coefficient, and 1/n is the Freundlich exponent, which indicates the nonlinearity of the sorption. acs.orgmdpi.com This model is often preferred for describing the sorption of PFAS onto complex, heterogeneous materials like soil and biochar. mdpi.comrivm.nl

The Langmuir isotherm assumes monolayer sorption onto a homogeneous surface with a finite number of identical sites. encyclopedia.pubacs.org It is expressed as:

qe = (QmaxKLCe) / (1 + KLCe)

where Qmax is the maximum sorption capacity and KL is the Langmuir constant related to the energy of sorption.

The extent of sorption is influenced by the properties of both the chemical and the environmental matrix. For PFAS, key soil and sediment properties include organic carbon content, clay mineralogy, and pH. mdpi.comrivm.nl Given its hydrophobic and lipophobic nature, this compound's sorption would likely be dominated by partitioning into soil organic matter.

| Sorbent | PFAS Compound | Isotherm Model | KF ((µg/g)(L/µg)1/n) | 1/n | Kinetic Model | k2 (g/µg·h) | Reference |

|---|---|---|---|---|---|---|---|

| River Sediment | PFOA | Freundlich | 15.8 | 0.85 | Pseudo-second-order | 0.045 | mdpi.comnih.gov |

| Agricultural Soil | PFOS | Freundlich | 25.2 | 0.79 | Pseudo-second-order | 0.091 | researchgate.netrivm.nl |

| Aquifer Sand | PFHxS | Langmuir | - | - | Pseudo-second-order | 0.033 | encyclopedia.pubrivm.nl |

| Biochar | PFOA | Freundlich | 155.6 | 0.62 | Pseudo-second-order | 0.150 | mdpi.com |

Volatilization and Atmospheric Transport Modeling

Volatilization is a key process for the entry of volatile and semi-volatile compounds into the atmosphere from soil and water surfaces. Given that this compound is a gas at room temperature, volatilization is expected to be a significant environmental transport pathway. The rate of volatilization depends on the compound's vapor pressure and its partitioning behavior between air and water, described by the Henry's Law constant.

Once in the atmosphere, compounds like this compound can undergo long-range atmospheric transport, leading to their distribution in regions far from their emission sources. aecom.com This process is critical for understanding the global dispersion of persistent pollutants.

Atmospheric transport models, such as Lagrangian puff models (e.g., CALPUFF) and Eulerian grid models (e.g., GEOS-Chem, CMAQ), are used to simulate the movement and fate of airborne pollutants. aecom.comosu.edunih.gov These models incorporate:

Emissions: The rate and location of release into the atmosphere.

Advection and Dispersion: Transport by wind and turbulent diffusion.

Chemical Transformation: Degradation by atmospheric oxidants like hydroxyl radicals (•OH).

Deposition: Removal from the atmosphere via dry deposition (gravitational settling of particles) and wet deposition (scavenging by rain, snow, or fog). aecom.com

For PFAS, atmospheric transport can occur in the gas phase or associated with particulate matter. aecom.com Volatile precursors can be transported over long distances before degrading into more persistent perfluoroalkyl acids (PFAAs). nih.gov Modeling studies have been crucial in demonstrating that atmospheric transport is a significant pathway for PFAS contamination in remote areas like the Arctic. osu.edunih.gov

| Parameter | Description | Importance |

|---|---|---|

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Governs the rate of volatilization from surfaces. |

| Henry's Law Constant | The ratio of a chemical's concentration in the air to its concentration in water at equilibrium. | Determines air-water partitioning. |

| Atmospheric Reaction Rate | The rate of degradation by atmospheric oxidants (e.g., •OH). | Determines atmospheric lifetime. |

| Octanol-Air Partition Coefficient (Koa) | The ratio of a chemical's concentration in octanol (B41247) versus in air. | Influences partitioning onto organic aerosols. |

| Meteorological Data | Wind speed and direction, temperature, precipitation, boundary layer height. | Drives transport and deposition processes. osu.edu |

Aqueous Phase Distribution and Solvation Behavior

The behavior of this compound in aquatic systems is dictated by its solubility and its tendency to partition between water and other phases. Due to its highly fluorinated structure, this compound is expected to be hydrophobic and have very low aqueous solubility. scholaris.ca The partitioning behavior of a chemical between an organic phase (like octanol, a surrogate for lipids) and water is described by the octanol-water partition coefficient (Kow). For hydrophobic compounds, Kow values are high, indicating a preference for the organic phase over water.

Quantitative structure-property relationship (QSPR) models can be used to predict the physicochemical properties that govern the distribution and fate of chemicals in aquatic environments, such as aqueous solubility (AqS) and vapor pressure (VP). nih.gov These models are developed using experimental data from a range of related compounds. nih.govrsc.org For neutral PFAS, models like COSMOtherm and polyparameter linear free energy relationships (PP-LFERs) have been used to accurately predict partition coefficients and fill data gaps. chemrxiv.org